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molecular formula C10H6BrN3O B8491244 3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol

3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol

Cat. No. B8491244
M. Wt: 264.08 g/mol
InChI Key: DUNMNRSSIIIYDQ-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol (4.0 g, 9.32 mmol) was dissolved in concentrated hydrochloric acid (100 mL) and heated in an autoclave at 125° C. for 40 hours. The mixture was allowed to cool to ambient temperature then evaporated in-vacuo. The resultant residue was loaded onto a 50 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Appropriate fractions were combined and concentrated in-vacuo to afford the title compound as a light brown solid (2.44 g, 99%). LCMS (Method B): RT=2.70 min, M+H+=264/266. 1H NMR (400 MHz, DMSO-d6): 12.25 (s, 1H), 8.61 (d, J=2.4 Hz, 1H), 8.58 (d, J=2.4 Hz, 1H), 8.42 (s, 1H), 8.04 (s, 1H).
Name
9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3[CH:15]=[N:16][CH:17]=[C:18]([OH:19])[C:13]=3[C:12]3[CH:20]=[C:21]([Br:24])[CH:22]=[N:23][C:11]2=3)(=O)=O)C=CC=CC=1>Cl>[Br:24][C:21]1[CH:22]=[N:23][C:11]2[NH:10][C:14]3[CH:15]=[N:16][CH:17]=[C:18]([OH:19])[C:13]=3[C:12]=2[CH:20]=1

Inputs

Step One
Name
9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C2=C(C3=C1C=NC=C3O)C=C(C=N2)Br
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
then evaporated in-vacuo
WASH
Type
WASH
Details
was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(NC3=C2C(=CN=C3)O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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